L-797591
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H49N5O2 |
|---|---|
Molecular Weight |
607.8 g/mol |
IUPAC Name |
(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[[2-phenylethyl(2-pyridin-2-ylethyl)carbamoyl]amino]propanamide |
InChI |
InChI=1S/C38H49N5O2/c1-29(19-22-39)27-38(2,3)28-41-36(44)35(26-32-16-11-15-31-14-7-8-18-34(31)32)42-37(45)43(24-20-30-12-5-4-6-13-30)25-21-33-17-9-10-23-40-33/h4-18,23,29,35H,19-22,24-28,39H2,1-3H3,(H,41,44)(H,42,45)/t29?,35-/m1/s1 |
InChI Key |
MZKKCMXXGCRPGX-LMZJGDDPSA-N |
SMILES |
CC(CCN)CC(C)(C)CNC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |
Isomeric SMILES |
CC(CCN)CC(C)(C)CNC(=O)[C@@H](CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |
Canonical SMILES |
CC(CCN)CC(C)(C)CNC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N(CCC3=CC=CC=C3)CCC4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-797,591; L 797,591; L797,591. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of L-797591 on the Somatostatin Receptor Subtype 1 (SSTR1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-797591 is a potent and highly selective nonpeptide agonist for the somatostatin receptor subtype 1 (SSTR1). This document provides a comprehensive technical overview of the mechanism of action of this compound on SSTR1, consolidating data from seminal and recent studies. Activation of SSTR1 by this compound initiates a canonical Gαi-coupled signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This guide details the binding affinity and functional potency of this compound, outlines the experimental protocols for its characterization, and provides visual representations of the signaling pathway and experimental workflows. The high selectivity of this compound for SSTR1 makes it an invaluable tool for elucidating the physiological roles of this receptor subtype and a potential lead compound for the development of targeted therapeutics.
Introduction to this compound and SSTR1
The somatostatin receptor family comprises five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are the primary targets for the endogenous peptide hormone somatostatin and are involved in a wide array of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission. The development of subtype-selective ligands is crucial for dissecting the specific functions of each receptor and for designing therapies with improved efficacy and reduced side effects.
This compound was identified through combinatorial chemistry as a nonpeptide agonist with high affinity and selectivity for SSTR1.[1] Its discovery provided a critical pharmacological tool to investigate the distinct biological roles of SSTR1. Subsequent structural and functional studies have further illuminated the precise mechanism by which this compound engages and activates this receptor subtype.
Mechanism of Action of this compound on SSTR1
The binding of this compound to SSTR1 induces a conformational change in the receptor, facilitating its coupling to and activation of inhibitory G proteins of the Gαi family. This initiates a downstream signaling cascade that is characteristic of SSTR1 activation.
Binding to the SSTR1 Orthosteric Pocket
Recent cryo-electron microscopy (cryo-EM) studies have provided a high-resolution view of this compound bound to the SSTR1-Gαi complex.[2][3][4] this compound occupies the orthosteric binding pocket of SSTR1, the same pocket that binds the endogenous ligand somatostatin. The high selectivity of this compound for SSTR1 over other subtypes is attributed to specific interactions with non-conserved amino acid residues within this binding pocket.[5]
Key residues in SSTR1 that are crucial for the binding and selectivity of this compound have been identified through structural analysis and mutagenesis studies. These interactions stabilize the active conformation of the receptor, leading to efficient G protein coupling.
Gαi-Mediated Signaling Pathway
Upon activation by this compound, SSTR1 promotes the exchange of GDP for GTP on the α subunit of the heterotrimeric Gαi protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins. This signaling pathway is central to the inhibitory effects of SSTR1 on hormone secretion and cell proliferation.
Quantitative Data
The binding affinity and functional potency of this compound for SSTR1 have been determined in various studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for Human Somatostatin Receptors
| Receptor Subtype | Ki (nM) | Reference |
| hSSTR1 | 1.8 | Rohrer et al., 1998 |
| hSSTR2 | >1000 | Rohrer et al., 1998 |
| hSSTR3 | >1000 | Rohrer et al., 1998 |
| hSSTR4 | >1000 | Rohrer et al., 1998 |
| hSSTR5 | >1000 | Rohrer et al., 1998 |
Table 2: Functional Potency of this compound at Human and Rat Somatostatin Receptors
| Receptor Subtype & Species | Assay | Parameter | Value (nM) | Reference |
| hSSTR1 | cAMP Inhibition | EC50 | 0.96 ± 0.11 | PNAS, 2024 |
| hSSTR2 | cAMP Inhibition | EC50 | >10,000 | PNAS, 2024 |
| hSSTR3 | cAMP Inhibition | EC50 | >10,000 | PNAS, 2024 |
| hSSTR4 | cAMP Inhibition | EC50 | >10,000 | PNAS, 2024 |
| hSSTR5 | cAMP Inhibition | EC50 | >10,000 | PNAS, 2024 |
| rSSTR1 | cAMP Inhibition | EC50 | 0.7 | Stark et al., 2002 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with SSTR1.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for SSTR1 by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the human SSTR1 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-Somatostatin-14 or other suitable SSTR1 radioligand.
-
This compound (unlabeled competitor).
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well microplates.
Procedure:
-
Reaction Setup: In a 96-well microplate, combine the following in a final volume of 250 µL:
-
50 µL of various concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of radioligand at a fixed concentration (typically near its Kd).
-
150 µL of cell membranes (containing a specified amount of protein, e.g., 10-20 µg).
-
For total binding, replace this compound with binding buffer.
-
For non-specific binding, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Inhibition (cAMP) Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Materials:
-
Cells expressing SSTR1 (e.g., HEK293 or CHO-K1 cells).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA.
-
Lysis Buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed SSTR1-expressing cells into a 384-well plate and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with various concentrations of this compound in stimulation buffer for 30 minutes at room temperature.
-
Stimulation: Add forskolin (e.g., 5 µM final concentration) to all wells (except for basal control) and incubate for 30 minutes at room temperature to stimulate adenylyl cyclase.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method (e.g., by measuring the fluorescence or luminescence signal).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
Conclusion
This compound is a cornerstone tool for the study of SSTR1 biology. Its high selectivity and potent agonist activity at SSTR1, coupled with a well-defined mechanism of action involving Gαi-mediated inhibition of adenylyl cyclase, have enabled significant advances in our understanding of this receptor's role in health and disease. The detailed binding data, functional potency, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on SSTR1-targeted therapies. The continued use and study of this compound will undoubtedly contribute to the development of novel treatments for a variety of endocrine and proliferative disorders.
References
The Discovery and Synthesis of L-797591: A Selective Somatostatin Receptor Subtype 1 Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 1 (SSTR1)[1][2]. Somatostatin, a naturally occurring cyclic peptide hormone, regulates a wide array of physiological processes by interacting with a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. The development of subtype-selective agonists like this compound is a critical step in dissecting the specific roles of each receptor subtype and for developing targeted therapeutics with improved side-effect profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.
Discovery of this compound
This compound was identified by researchers at Merck Research Laboratories through a sophisticated approach involving combinatorial chemistry and high-throughput screening[2]. The discovery process was guided by molecular modeling of known peptide agonists of somatostatin to design a library of non-peptide small molecules with the potential to interact with somatostatin receptors[2]. This strategy allowed for the rapid synthesis and screening of a large number of diverse compounds, ultimately leading to the identification of this compound as a high-affinity and selective ligand for the human SSTR1[2].
Synthesis of this compound
While the seminal publication by Rohrer et al. describes the discovery of this compound from a combinatorial library, a detailed, step-by-step synthesis protocol for this specific molecule is not provided in the publicly available literature. The general methodology, however, involves the principles of combinatorial chemistry, where a core scaffold is systematically decorated with a variety of chemical building blocks to generate a large library of structurally related compounds.
The logical workflow for such a discovery process is outlined below:
Biological Activity and Selectivity
This compound exhibits high affinity and selectivity for the human somatostatin receptor subtype 1 (SSTR1). The binding affinities (Ki) across all five human SSTR subtypes, as determined by radioligand displacement assays, are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| hSSTR1 | 0.3 |
| hSSTR2 | >1000 |
| hSSTR3 | >1000 |
| hSSTR4 | >1000 |
| hSSTR5 | >1000 |
| Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes. Data from Rohrer et al., 1998. |
The functional activity of this compound as an SSTR1 agonist has been confirmed through cAMP accumulation assays. In cells expressing SSTR1, this compound effectively inhibits forskolin-stimulated cAMP production, a hallmark of SSTR1 activation.
| Assay | Cell Line | Parameter | Value |
| cAMP Accumulation | RINm5F cells | Inhibition of GLP-1-induced insulin secretion | Effective at 10 nM |
| Table 2: Functional Activity of this compound. |
Signaling Pathway of SSTR1 Activation
Upon binding of an agonist like this compound, SSTR1, a Gi/o-coupled receptor, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTR1 activation can lead to the modulation of other signaling pathways, including the activation of the MAP kinase cascade.
Experimental Protocols
Receptor Binding Assay
The binding affinity of this compound to human somatostatin receptor subtypes was determined using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes were prepared from Chinese hamster ovary (CHO-K1) cells stably expressing one of the five human SSTR subtypes.
-
Radioligand: A universal somatostatin radioligand, such as 125I-[Leu⁸, D-Trp²²]-Somatostatin-28, was used.
-
Competition Assay: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.
-
Incubation: The incubation was carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and protease inhibitors) at room temperature for a defined period (e.g., 60 minutes).
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Quantification: The radioactivity retained on the filters was quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
The functional agonist activity of this compound at SSTR1 was assessed by measuring its ability to inhibit adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing SSTR1 (e.g., RINm5F or CHO-SSTR1 cells) were cultured to an appropriate density.
-
Pre-treatment: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells were treated with varying concentrations of this compound followed by stimulation with an adenylyl cyclase activator, such as forskolin.
-
Lysis: After a defined incubation period, the cells were lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP in the cell lysates was quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation (EC₅₀) was determined by non-linear regression analysis.
Conclusion
This compound stands as a significant tool for the study of somatostatin receptor pharmacology. Its discovery through combinatorial chemistry highlights the power of this approach in identifying potent and selective non-peptide ligands for GPCRs. The high selectivity of this compound for SSTR1 makes it an invaluable probe for elucidating the specific physiological and pathophysiological roles of this receptor subtype, and it serves as a lead compound for the development of novel therapeutics targeting SSTR1-mediated pathways. Further research into the synthesis and in vivo activity of this compound and its analogs will continue to advance our understanding of somatostatin biology and its therapeutic potential.
References
L-797591: A Technical Guide to its Regulation of Intracellular cAMP Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), a member of the G-protein coupled receptor (GPCR) family.[1] Activation of SSTR1 by agonists initiates a signaling cascade that plays a crucial role in various physiological processes, including the regulation of hormone secretion and cellular proliferation.[2] A primary mechanism of action for SSTR1 signaling is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This technical guide provides an in-depth overview of the regulation of intracellular cAMP by this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Mechanism of Action
This compound, as a selective SSTR1 agonist, mimics the action of the endogenous ligand somatostatin.[2] The binding of this compound to SSTR1 induces a conformational change in the receptor, which in turn activates an associated inhibitory G-protein (Gi). The activated alpha subunit of the Gi protein then inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects on cellular function.
Quantitative Data: this compound Potency on SSTR Subtypes
The following table summarizes the potency of this compound in activating various somatostatin receptor subtypes, as measured by cAMP accumulation assays. This data highlights the high selectivity of this compound for SSTR1.
| Receptor Subtype | EC50 (nM) |
| SSTR1 | 1.2 |
| SSTR2 | >1000 |
| SSTR3 | >1000 |
| SSTR4 | >1000 |
| SSTR5 | >1000 |
Data sourced from cAMP accumulation assays measuring the inhibition of forskolin-stimulated cAMP production.
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For expressing the receptor of interest, cells are transiently transfected with a plasmid encoding the human SSTR1 receptor using a suitable transfection reagent (e.g., Lipofectamine 2000). Assays are typically performed 24-48 hours post-transfection.
Intracellular cAMP Accumulation Assay (Forskolin-Stimulated)
This protocol is designed to measure the inhibitory effect of this compound on adenylyl cyclase activity. Forskolin is used to stimulate cAMP production, and the ability of the SSTR1 agonist to counteract this effect is quantified.
-
Reagents and Materials:
-
HEK293 cells expressing SSTR1
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Forskolin solution (typically 10 µM final concentration).
-
This compound serial dilutions.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen cAMP Assay Kit).
-
Microplate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells into 96-well or 384-well white opaque microplates at a predetermined optimal density and allow them to attach overnight.
-
Cell Starvation: On the day of the assay, remove the culture medium and replace it with a serum-free medium. Incubate for a period to reduce basal signaling.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit. This typically involves the addition of lysis buffer and detection reagents.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: SSTR1 signaling pathway initiated by this compound.
Caption: Experimental workflow for cAMP accumulation assay.
References
Pharmacological Profile of L-797591: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-797591 is a potent and highly selective non-peptide agonist for the somatostatin receptor subtype 1 (SSTR1). This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding profile, functional activity, and the molecular basis of its selectivity. Detailed methodologies for key experimental assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This guide is intended for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Somatostatin is a cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, neurotransmission, and cell proliferation. These actions are mediated through a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. The development of subtype-selective ligands is crucial for dissecting the specific physiological roles of each receptor and for the development of targeted therapeutics with improved side-effect profiles. This compound has emerged as a valuable pharmacological tool for studying the functions of SSTR1 due to its high selectivity for this receptor subtype.
Binding Affinity and Selectivity
The selectivity of this compound for SSTR1 is attributed to specific amino acid residues within the orthosteric binding pocket. Mutagenesis studies have revealed that the deeply inserted phenylethyl moiety of this compound would create steric hindrance with the bulkier side chains of corresponding residues in SSTR2-SSTR5. Furthermore, the hydrophobic nature of this moiety is incompatible with the polar head group of a key residue in SSTR2, SSTR3, and SSTR5, further contributing to its SSTR1 selectivity.
Functional Activity
This compound acts as a full agonist at the SSTR1 receptor. Its activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Inhibition of Forskolin-Stimulated cAMP Accumulation
In cellular assays, this compound demonstrates potent, dose-dependent inhibition of forskolin-stimulated cAMP accumulation in cells expressing SSTR1.
| Parameter | Value | Cell Line |
| EC50 | 7.0 x 10-10 M | E17-18 rat embryonic cortical neurons[1] |
Inhibition of GLP-1-Induced Insulin Secretion
This compound has been shown to reduce glucagon-like peptide-1 (GLP-1)-induced insulin secretion in pancreatic beta-cell lines, consistent with the known inhibitory role of somatostatin on insulin release. A study demonstrated that 10 nM of this compound for 1 hour effectively reduces GLP-1-induced insulin secretion in RINm5F cells[2][3].
Signaling Pathways
Activation of SSTR1 by this compound initiates a cascade of intracellular signaling events primarily through its coupling to inhibitory G proteins (Gαi/o).
G Protein Coupling and Downstream Effectors
Upon agonist binding, SSTR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. The activated Gαi subunit then dissociates from the βγ-complex and inhibits adenylyl cyclase, leading to decreased cAMP production. This is the primary mechanism underlying many of the physiological effects of SSTR1 activation.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound for somatostatin receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the somatostatin receptor subtype of interest.
-
Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4).
-
Competition Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-SRIF-14) and a range of concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity.
Protocol:
-
Cell Culture: Plate cells expressing SSTR1 in a suitable multi-well plate and grow to confluency.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the cells, followed by a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC₅₀ value.
GLP-1-Induced Insulin Secretion Assay
This assay assesses the inhibitory effect of this compound on insulin secretion from pancreatic beta-cells.
Protocol:
-
Cell Culture: Culture a pancreatic beta-cell line (e.g., RINm5F) in appropriate culture conditions.
-
Pre-incubation: Pre-incubate the cells in a low-glucose buffer.
-
Treatment: Treat the cells with this compound for a defined period.
-
Stimulation: Stimulate the cells with a high concentration of glucose and GLP-1 to induce insulin secretion.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA or radioimmunoassay (RIA).
-
Data Analysis: Compare the amount of insulin secreted in the presence and absence of this compound.
Conclusion
This compound is a highly selective and potent SSTR1 agonist that serves as an invaluable tool for elucidating the physiological and pathophysiological roles of this receptor subtype. Its mechanism of action primarily involves the inhibition of the adenylyl cyclase/cAMP pathway via Gαi coupling. The detailed understanding of its pharmacological profile, as outlined in this guide, provides a solid foundation for its application in basic research and its potential as a lead compound for the development of novel SSTR1-targeted therapies. Further studies are warranted to establish a complete quantitative binding profile across all SSTR subtypes to fully characterize its selectivity.
References
L-797591: A Selective Somatostatin Receptor Subtype 1 Agonist and its Prospective Role in Neuroendocrine Neoplasia Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-797591 is a potent and selective nonpeptidyl agonist of the somatostatin receptor subtype 1 (sst1), a member of the G-protein coupled receptor family. While the broader class of somatostatin analogs, which primarily target sst2 and sst5, are established therapeutics for neuroendocrine tumors (NETs), the specific role of sst1 and its agonists like this compound in NET pathophysiology and treatment remains an under-investigated yet potentially significant area of research. This technical guide synthesizes the current, albeit limited, knowledge on this compound, focusing on its mechanism of action, preclinical data from neuroendocrine-relevant cell models, and the experimental protocols used for its characterization. The objective is to provide a foundational resource for researchers exploring the therapeutic potential of sst1 agonism in neuroendocrine malignancies.
Introduction to Somatostatin Receptors and this compound in the Context of Neuroendocrine Tumors
Neuroendocrine tumors are a heterogeneous group of neoplasms that often overexpress somatostatin receptors (SSTRs).[1] This characteristic is exploited for both diagnosis and therapy, with radiolabeled and non-radiolabeled somatostatin analogs (SSAs) like octreotide and lanreotide being mainstays of treatment.[2] These approved SSAs exhibit high affinity for sst2 and, to a lesser extent, sst5. The five known SSTR subtypes (sst1-5) are expressed in varying patterns across different NETs and mediate diverse cellular responses, including inhibition of hormone secretion and cell proliferation.[3][4]
This compound has emerged from preclinical studies as a valuable pharmacological tool due to its high selectivity for sst1. This specificity allows for the elucidation of the distinct signaling pathways and cellular functions mediated by sst1 activation, which are not fully understood in the context of NETs. While direct clinical or extensive preclinical studies of this compound in NETs are currently lacking in the public domain, in-vitro studies in neuroendocrine-related cell lines provide a basis for understanding its potential biological effects.
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist at the sst1 receptor. Like the endogenous ligand somatostatin, binding of this compound to sst1 initiates a cascade of intracellular signaling events. The sst1 receptor is coupled to inhibitory G-proteins (Gi/o). Activation of sst1 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP levels affects downstream effectors such as Protein Kinase A (PKA), thereby modulating cellular processes including hormone secretion and proliferation.
Quantitative Data from Preclinical Studies
The available literature on this compound is primarily from in-vitro pharmacology studies. These have quantified its binding affinity and functional potency at the sst1 receptor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 3 nM | Not Specified | |
| EC50 (cAMP inhibition) | 0.7 nM | Rat Embryonic Cortical Neurons | |
| Effect on Insulin Secretion | Inhibition at 10 nM | RINm5F cells |
Experimental Protocols
The characterization of this compound has relied on specific in-vitro assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, typically stimulated by forskolin, a direct activator of adenylyl cyclase.
Objective: To determine the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
Cell line expressing sst1 (e.g., rat embryonic cortical neurons, or a transfected cell line)
-
Cell culture medium and supplements
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Multi-well assay plates
Procedure:
-
Cell Culture and Plating: Culture the sst1-expressing cells to ~80% confluency. Seed the cells into 96-well or 384-well plates at an optimized density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin (typically at its EC80) to all wells (except for the negative control) to stimulate cAMP production.
-
Incubate for a specified duration (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Insulin Secretion Assay
This assay is relevant for neuroendocrine contexts, particularly for insulinomas or other NETs with hormonal hypersecretion. The RINm5F cell line, a rat insulinoma line, is a suitable model.
Objective: To assess the effect of this compound on secretagogue-induced insulin secretion.
Materials:
-
RINm5F cells
-
Krebs-Ringer Bicarbonate Buffer (KRBB) or similar physiological salt solution
-
Glucose and other secretagogues (e.g., GLP-1, KCl)
-
This compound
-
Insulin ELISA kit
-
Multi-well plates
Procedure:
-
Cell Culture and Plating: Seed RINm5F cells in multi-well plates and grow to a desired confluency.
-
Pre-incubation:
-
Wash the cells with a low-glucose KRBB.
-
Pre-incubate the cells in low-glucose KRBB for 1-2 hours to establish a basal secretion rate.
-
-
Incubation with Compounds:
-
Replace the pre-incubation buffer with fresh KRBB containing various conditions:
-
Basal (low glucose)
-
Stimulated (high glucose or other secretagogue like GLP-1)
-
Stimulated + varying concentrations of this compound
-
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the collected supernatants using an insulin ELISA kit.
-
Data Normalization and Analysis:
-
Optionally, lyse the cells to measure total protein or DNA content for normalization.
-
Express the secreted insulin as a percentage of the stimulated control and plot against the this compound concentration.
-
Potential Role and Future Directions in Neuroendocrine Tumor Studies
The therapeutic efficacy of current SSAs in NETs is primarily attributed to their action on sst2 and sst5. However, sst1 is also expressed in a variety of NETs. The biological consequence of sst1 activation in these tumors is not well-defined. Preclinical evidence suggests that sst1 agonism can inhibit proliferation and hormone secretion in certain cell types.
The selective nature of this compound makes it an invaluable tool to dissect the specific contribution of sst1 to NET biology. Future research could focus on:
-
Expression Profiling: Characterizing sst1 expression levels across a wide range of NET subtypes.
-
In-vitro Studies: Utilizing this compound in NET cell lines that express sst1 to evaluate its effects on cell proliferation, apoptosis, and hormone secretion.
-
In-vivo Models: Assessing the anti-tumor efficacy of this compound in xenograft or patient-derived xenograft (PDX) models of NETs.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing NET therapies, such as sst2/sst5-targeting SSAs or targeted therapies like everolimus.
Conclusion
This compound is a selective sst1 agonist that has been instrumental in defining the signaling and function of this somatostatin receptor subtype in vitro. While its role in neuroendocrine tumors is yet to be directly and extensively investigated, its ability to modulate cAMP and inhibit secretion in neuroendocrine-like cells suggests a potential therapeutic avenue. The experimental frameworks detailed in this guide provide a basis for future studies aimed at validating sst1 as a therapeutic target in NETs and exploring the clinical potential of selective agonists like this compound. Further research is imperative to translate the foundational understanding of this compound into tangible insights for the management of neuroendocrine neoplasms.
References
- 1. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose shields RINm5F beta cells against arsenic-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 2 – clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
L-797591: A Technical Guide to its Binding Affinity and Kinetics at the Somatostatin Receptor Subtype 1 (SSTR1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of L-797591, a selective nonpeptide agonist for the somatostatin receptor subtype 1 (SSTR1). This document details the quantitative binding affinity and functional activity of this compound at SSTR1, outlines the experimental protocols for key assays, and illustrates the associated signaling pathways.
Quantitative Data Summary
The binding affinity and functional activity of this compound for SSTR1 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the public domain.
| Parameter | Value (nM) | Assay Type | Cell Type/System | Reference |
| IC50 | 3 | Radioligand Binding Assay | Not Specified | [1] |
| EC50 | 0.7 | cAMP Accumulation Inhibition Assay | Rat Embryonic Cortical Neurons |
Table 1: Binding Affinity and Functional Activity of this compound at SSTR1. This table presents the half-maximal inhibitory concentration (IC50) from a high-throughput receptor-binding study and the half-maximal effective concentration (EC50) from a functional assay measuring the inhibition of forskolin-stimulated cAMP accumulation.
Note on Binding Kinetics: Despite a thorough review of the available scientific literature, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the binding of this compound to SSTR1 have not been publicly reported.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the interaction of this compound with SSTR1.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow for Radioligand Competition Binding Assay:
References
Methodological & Application
Application Notes and Protocols for L-797591 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-797591 is a potent and selective non-peptide agonist of the somatostatin receptor subtype 1 (SSTR1), a member of the G protein-coupled receptor (GPCR) family. Somatostatin and its analogs are known to play crucial roles in various physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission. The selectivity of this compound for SSTR1 makes it a valuable tool for investigating the specific biological functions of this receptor subtype and for potential therapeutic development.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on key signaling pathways. The provided methodologies and data will guide researchers in designing and executing experiments to explore the cellular mechanisms modulated by this SSTR1 agonist.
Mechanism of Action
Activation of SSTR1 by this compound initiates a cascade of intracellular signaling events. SSTR1 is primarily coupled to the inhibitory G protein (Gi), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] Beyond cAMP modulation, SSTR1 activation can also influence other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. The effects on the ERK pathway can be complex and cell-type dependent, with studies reporting both activation and inhibition of ERK1/2 phosphorylation.[2][3] Downstream of these pathways, SSTR1 signaling can potentially modulate the activity of transcription factors such as Activator Protein-1 (AP-1) and regulate the production of cytokines like Interleukin-6 (IL-6).
Data Presentation
The following tables summarize the quantitative data for this compound in various cell-based assays.
| Assay | Cell Line | Parameter | Value | Reference |
| SSTR1 Binding Affinity | CHO-K1 cells stably expressing human SSTR1 | IC50 | 3 nM | [1] |
| cAMP Inhibition | Rat embryonic cortical neurons | EC50 | 0.7 nM |
Signaling Pathway Diagram
Caption: SSTR1 Signaling Pathway Activated by this compound.
Experimental Protocols
cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells stimulated with forskolin, a direct activator of adenylyl cyclase.
Experimental Workflow:
Caption: Workflow for cAMP Inhibition Assay.
Materials:
-
Cells expressing SSTR1 (e.g., CHO-K1-hSSTR1, RINm5F)
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed SSTR1-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in assay buffer (e.g., HBSS or serum-free medium) containing a PDE inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation.
-
Pre-incubation: Remove the culture medium from the cells and add the diluted this compound solutions to the respective wells. Include a vehicle control (buffer with DMSO). Incubate for 15-30 minutes at 37°C.
-
Stimulation: Prepare a solution of forskolin in assay buffer. Add the forskolin solution to all wells (except for the unstimulated control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting to assess the effect of this compound on the MAPK pathway.
Experimental Workflow:
Caption: Workflow for ERK1/2 Phosphorylation Western Blot.
Materials:
-
Cells expressing SSTR1
-
6-well cell culture plates
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.
-
Treatment: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Load the samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
AP-1 Activity Assay (Luciferase Reporter Assay)
This protocol measures the effect of this compound on the transcriptional activity of AP-1 using a luciferase reporter construct.
Experimental Workflow:
Caption: Workflow for AP-1 Luciferase Reporter Assay.
Materials:
-
Host cell line (e.g., HEK293T, HeLa)
-
SSTR1 expression plasmid
-
AP-1 luciferase reporter plasmid (containing tandem AP-1 binding sites upstream of a minimal promoter driving luciferase expression)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
96-well cell culture plates
-
This compound
-
AP-1 inducer (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the SSTR1 expression plasmid, the AP-1 luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.
-
Treatment: After the cells have adhered, treat them with a known AP-1 inducer (e.g., 10-100 ng/mL PMA) in the presence of varying concentrations of this compound or vehicle control. Incubate for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of AP-1 activity by PMA and the percent inhibition by this compound. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
IL-6 Secretion Assay (ELISA)
This protocol is for quantifying the amount of IL-6 secreted into the cell culture medium following treatment with this compound.
Experimental Workflow:
Caption: Workflow for IL-6 Secretion ELISA.
Materials:
-
Cell line known to produce IL-6 (e.g., macrophages, endothelial cells, or fibroblasts) expressing SSTR1
-
24-well cell culture plates
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, TNF-α)
-
Human or mouse IL-6 ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed the cells into a 24-well plate and allow them to adhere and reach a desired confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, add an inflammatory stimulus (e.g., 100 ng/mL LPS) to induce IL-6 production. Include appropriate controls (untreated, stimulus alone, this compound alone).
-
Incubation: Incubate the cells for a period sufficient to allow for IL-6 secretion (e.g., 6-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge to remove any detached cells or debris.
-
ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the IL-6 standards. Use the standard curve to calculate the concentration of IL-6 in each sample. Plot the IL-6 concentration against the this compound concentration to determine its effect on IL-6 secretion.
Conclusion
This compound is a valuable pharmacological tool for elucidating the specific roles of SSTR1 in cellular signaling and function. The protocols outlined in these application notes provide a framework for investigating its effects on cAMP production, ERK phosphorylation, AP-1 transcriptional activity, and cytokine secretion. Researchers can adapt these methodologies to their specific cell models and experimental questions to further unravel the therapeutic potential of targeting the SSTR1 pathway.
References
Application Notes and Protocols for Assessing the Specificity of L-797591
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-797591 is a potent and selective nonpeptidyl agonist for the somatostatin receptor subtype 1 (SSTR1).[1][2][3][4] Somatostatin receptors (SSTRs) are a family of five G-protein coupled receptors (GPCRs) that are activated by the endogenous peptide hormone somatostatin.[3] SSTR1, like the other members of this family, is coupled to an inhibitory G-protein (Gi), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Given the high degree of homology among the five SSTR subtypes, and the vast number of other GPCRs, it is crucial to rigorously assess the specificity of any SSTR1-targeted compound like this compound. This document provides detailed application notes and experimental protocols for a comprehensive specificity assessment of this compound, focusing on its interaction with the intended SSTR1 target and ruling out off-target effects, with a particular emphasis on distinguishing its activity from that at the prostaglandin D2 receptor 2 (DP2/CRTH2), another Gi-coupled receptor involved in distinct physiological processes.
Application Note 1: Principles of Specificity Assessment for GPCR Ligands
The specificity of a ligand refers to its ability to bind to its intended target receptor with high affinity while exhibiting significantly lower affinity for other receptors. For this compound, the primary goal is to confirm its high affinity and agonist activity at SSTR1, while demonstrating minimal to no interaction with other SSTR subtypes and unrelated GPCRs, such as DP2/CRTH2. A multi-faceted approach is required, combining binding and functional assays.
-
Binding Assays: These assays directly measure the physical interaction between the ligand and the receptor. Radioligand competition binding assays are the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a known radiolabeled ligand from the receptor. A high degree of specificity is indicated by a low Ki value for the target receptor (SSTR1) and significantly higher Ki values for other receptors.
-
Functional Assays: These assays measure the biological response elicited by the ligand-receptor interaction. Since SSTR1 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Therefore, a cAMP inhibition assay is a primary functional assay to determine the potency (EC50) of this compound as an agonist. To assess specificity, this assay should be performed on cells expressing SSTR1 and, in parallel, on cells expressing other receptors of interest (e.g., SSTR2-5, DP2/CRTH2).
-
Counter-Screening: To ensure broad specificity, it is essential to test the compound against a panel of unrelated receptors, particularly those that share the same signaling pathway (e.g., other Gi-coupled receptors) or are expressed in the same tissues. For instance, a calcium mobilization assay can be used to rule out any off-target effects on Gq-coupled receptors, which signal through a different pathway involving phospholipase C activation and subsequent release of intracellular calcium.
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of this compound for the human somatostatin receptor subtypes. A comprehensive specificity assessment would involve generating similar data for a wider panel of receptors, including DP2/CRTH2.
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| SSTR1 | cAMP Accumulation | EC50 | 0.7 | |
| SSTR2 | cAMP Accumulation | EC50 | >1000 | |
| SSTR3 | cAMP Accumulation | EC50 | >1000 | |
| SSTR4 | cAMP Accumulation | EC50 | >1000 | |
| SSTR5 | cAMP Accumulation | EC50 | >1000 | |
| DP2/CRTH2 | Not Reported | - | - |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for SSTR1 and other receptors (e.g., DP2/CRTH2).
Principle: This assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor of interest expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).
Materials:
-
Cell membranes prepared from cells stably expressing the receptor of interest (e.g., HEK293-SSTR1, HEK293-DP2).
-
Radioligand: e.g., [¹²⁵I]-Somatostatin-14 for SSTR1, [³H]-PGD₂ for DP2.
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of the this compound dilution.
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Inhibition Assay
Objective: To determine the functional potency (EC50) of this compound as an agonist for Gi-coupled receptors like SSTR1.
Principle: Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in the intracellular accumulation of cAMP. In this assay, cAMP production is first stimulated using forskolin. The ability of an agonist like this compound to reduce this forskolin-stimulated cAMP level is then measured.
Materials:
-
Cells stably expressing the receptor of interest (e.g., CHO-K1-SSTR1, CHO-K1-DP2).
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
This compound.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells in a 384-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of IBMX.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the this compound dilutions to the wells.
-
Immediately add a solution of forskolin (at a concentration that gives ~80% of its maximal effect, e.g., 1-10 µM) to all wells except the basal control.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data with the forskolin-only control representing 100% and the basal control representing 0%.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 3: Functional Calcium Mobilization Assay (Counter-Screen)
Objective: To assess the specificity of this compound by testing for agonist activity at Gq-coupled receptors.
Principle: Activation of Gq-coupled receptors leads to the release of calcium from intracellular stores. This assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to calcium, allowing for the real-time measurement of intracellular calcium mobilization.
Materials:
-
Cells expressing a Gq-coupled receptor of interest.
-
Cell culture medium.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
A known agonist for the Gq-coupled receptor (positive control).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Aspirate the culture medium.
-
Add the calcium-sensitive dye solution to the cells.
-
Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control agonist in assay buffer in a separate plate.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
A lack of a dose-dependent increase in fluorescence indicates that this compound is not an agonist for the tested Gq-coupled receptor.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Somatostatin receptor subtype 1 (sst(1)) regulates intracellular 3',5'-cyclic adenosine monophosphate accumulation in rat embryonic cortical neurons: evidence with L-797,591, an sst(1)-subtype-selective nonpeptidyl agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of Somatostatin Receptor 1 (SSTR1) with the Selective Agonist L-797591
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors that are crucial in regulating endocrine and neuronal signaling.[1] Among the five subtypes, Somatostatin Receptor 1 (SSTR1) is implicated in various physiological and pathological processes, including the regulation of hormone secretion and cell proliferation, making it a significant target in cancer and neuroscience research.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of SSTR1 in tissue samples.[4][5] This document provides a detailed protocol for the immunohistochemical staining of SSTR1 and outlines the application of L-797591, a selective SSTR1 agonist, to study receptor activation and trafficking.
This compound can be utilized in conjunction with IHC to investigate the functional response of cells expressing SSTR1. For instance, treatment with this compound can induce receptor internalization, which can then be visualized as a change in the subcellular localization of SSTR1 from the cell membrane to the cytoplasm.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Reagent | Supplier | Catalog Number | Storage |
| Rabbit Polyclonal anti-SSTR1 Antibody | Novus Biologicals | NBP3-14480 | 4°C for up to 1 month |
| This compound | MedChemExpress | HY-101553 | Room temperature |
| Goat Anti-Rabbit IgG (H+L), HRP Conjugate | Thermo Fisher Scientific | 31460 | 4°C |
| DAB Substrate Kit | Thermo Fisher Scientific | 34002 | 4°C |
| Hematoxylin | Sigma-Aldrich | H9627 | Room Temperature |
| Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) | Bio-Rad | BUF025A | Room Temperature |
| Normal Goat Serum | Thermo Fisher Scientific | 10000C | 4°C |
| 10X Phosphate Buffered Saline (PBS) | Various | Room Temperature | |
| 30% Hydrogen Peroxide (H₂O₂) | Various | Room Temperature | |
| Xylene | Various | Room Temperature | |
| Ethanol (100%, 95%, 70%) | Various | Room Temperature | |
| Distilled Water (dH₂O) | Room Temperature |
Experimental Protocols
I. Cell Culture and this compound Treatment (Optional)
This protocol is for researchers wishing to study SSTR1 internalization upon agonist stimulation in cell culture.
-
Cell Seeding: Plate cells known to express SSTR1 (e.g., RINm5F insulinoma cells) onto sterile glass coverslips in a 24-well plate. Allow cells to adhere and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 nM).
-
Agonist Treatment: Treat the cells with the this compound-containing medium for a specified time (e.g., 1 hour) to induce receptor internalization. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Fixation: After incubation, wash the cells twice with ice-cold PBS and proceed with fixation as described in the IHC protocol (Section II, Step 3).
II. Immunohistochemistry Protocol for SSTR1
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for SSTR1.
-
Preheat a steamer or water bath containing the Antigen Retrieval Buffer (Citrate Buffer, pH 6.0) to 95-100°C.
-
Immerse the slides in the preheated buffer and incubate for 20-40 minutes.
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse the sections with PBS.
-
-
Peroxidase Blocking:
-
To block endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature.
-
Rinse the sections with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate the sections with a blocking solution (e.g., 2% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the Rabbit Polyclonal anti-SSTR1 antibody in the blocking solution. The optimal dilution should be determined by the user, but a starting point of 1:100 to 1:500 is suggested.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the sections three times with PBS for 5 minutes each.
-
Incubate the sections with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Wash the sections three times with PBS for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until a brown precipitate is visible under the microscope. This reaction typically takes 2-10 minutes.
-
Stop the reaction by rinsing the slides with distilled water.
-
-
Counterstaining:
-
Counterstain the sections with Hematoxylin for 30-60 seconds to visualize the cell nuclei.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.
-
Mount the coverslips using a permanent mounting medium.
-
Data Presentation
| Parameter | Condition 1 (Vehicle Control) | Condition 2 (this compound Treated) |
| SSTR1 Localization | Predominantly membranous | Increased cytoplasmic/punctate staining |
| Staining Intensity (Membrane) | +++ | + |
| Staining Intensity (Cytoplasm) | + | +++ |
| Percentage of Positive Cells | e.g., 85% | e.g., 85% |
Visualization of Experimental Workflow
Caption: Workflow for SSTR1 IHC with optional this compound treatment.
SSTR1 Signaling Pathway
Caption: SSTR1 signaling cascade upon agonist binding.
References
- 1. Anti-Somatostatin Receptor 1/SSTR1 antibody (ab140945) | Abcam [abcam.com]
- 2. Somatostatin R1/SSTR1 Antibody - BSA Free (NBP3-14480): Novus Biologicals [novusbio.com]
- 3. SSTR1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing L-797591 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times when using the selective somatostatin receptor subtype 1 (SSTR1) agonist, L-797591. Here, you will find troubleshooting guidance and frequently asked questions to ensure the successful implementation of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), which is a G-protein coupled receptor (GPCR). Upon binding, it activates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP can, in turn, modulate various cellular processes, including hormone secretion and cell proliferation.[1]
Q2: What is a good starting point for incubation time with this compound?
A2: A common starting point for short-term effects is a 1-hour incubation. For instance, a concentration of 10 nM of this compound for 1 hour has been shown to reduce glucagon-like peptide-1 (GLP-1)-induced insulin secretion in RINm5F cells.[2][3] However, the optimal incubation time is highly dependent on the cell type, this compound concentration, and the specific downstream effect being measured. For longer-term effects such as cell viability or proliferation, incubation times of 24, 48, or 72 hours are typically employed.
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The most effective method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at several time points (e.g., 1, 4, 8, 12, 24, 48, and 72 hours). The ideal incubation time will correspond to the point at which the desired effect is maximal and stable, before the onset of secondary effects or cytotoxicity.
Q4: I am not observing the expected effect of this compound. What are some potential reasons?
A4: There are several factors that could contribute to a lack of effect. Consider the following:
-
Suboptimal Incubation Time: The incubation period may be too short for the desired downstream effect to manifest. Conversely, for rapid signaling events, a very long incubation may miss the transient peak of activity.
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response experiment to identify the optimal concentration for your cell line and assay.
-
Cell Line Resistance: The cell line you are using may not express sufficient levels of SSTR1 or may have downstream signaling defects.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cAMP levels. | Incubation time is too short or too long. | Perform a time-course experiment, measuring cAMP levels at early time points (e.g., 5, 15, 30, 60 minutes) to capture the initial drop. |
| This compound concentration is too low. | Conduct a dose-response curve to determine the EC50 for your cell line. | |
| Low SSTR1 expression in the cell line. | Verify SSTR1 expression using techniques like qPCR or Western blot. | |
| High variability in cell viability/proliferation assays. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before plating and allow cells to adhere and stabilize before treatment. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to maintain humidity. | |
| Unexpected cytotoxic effects. | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration range. |
| Prolonged incubation leading to nutrient depletion or pH changes. | For long-term experiments (>48 hours), consider replenishing the media with fresh this compound-containing media. |
Data Presentation
The following table summarizes known experimental conditions and their outcomes for this compound treatment. This data can be used as a reference for designing your own experiments.
| Cell Line | This compound Concentration | Incubation Time | Assay | Observed Effect | Reference |
| RINm5F | 10 nM | 1 hour | Insulin Secretion | Reduction of GLP-1-induced insulin secretion | [2] |
| Various | 1 nM - 10 µM | 24, 48, 72 hours | Cell Viability (e.g., MTT, CellTiter-Glo) | Dependent on cell line and concentration | General Protocol |
| SSTR1-expressing cells | 1 pM - 1 µM | 15 - 60 minutes | cAMP Assay | Dose-dependent decrease in cAMP levels | General Protocol |
Experimental Protocols
Protocol 1: Time-Course Experiment for cAMP Level Assessment
This protocol outlines a general procedure to determine the optimal incubation time for this compound's effect on intracellular cAMP levels.
-
Cell Seeding: Plate SSTR1-expressing cells in a 96-well plate at a density that allows for optimal growth and response. Incubate overnight to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free media to the desired final concentration.
-
Forskolin Stimulation (Optional): To measure the inhibitory effect of this compound, pre-stimulate the cells with an adenylyl cyclase activator like forskolin for 10-15 minutes to elevate basal cAMP levels.
-
This compound Treatment: Add the this compound solution to the cells.
-
Time-Course Incubation: Incubate the plate at 37°C for a series of time points (e.g., 5, 15, 30, 60, 90 minutes).
-
Cell Lysis and cAMP Measurement: At each time point, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the incubation time to determine the time point of maximal inhibition.
Protocol 2: Cell Viability Assay (MTT)
This protocol provides a general method for assessing the effect of this compound on cell viability over a longer duration.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.
-
MTT Addition: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
Visualizations
Caption: SSTR1 signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
L-797591 Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective somatostatin receptor subtype 1 (SSTR1) agonist, L-797591. The information is designed to assist in optimizing dose-response curve experiments and addressing common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound dose-response experiments, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My dose-response curve for this compound is showing a weak or no inhibitory effect on cAMP accumulation. What are the possible reasons?
A1: A lack of response can stem from several factors related to the cells, reagents, or experimental setup.
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Low SSTR1 Expression: The cell line you are using may not express sufficient levels of the SSTR1 receptor.
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Solution: Confirm SSTR1 expression in your chosen cell line using techniques like qPCR or immunoblotting. If expression is low, consider using a cell line known to endogenously express SSTR1 or a recombinant cell line overexpressing the receptor.
-
-
Poor Cell Health: Unhealthy or senescent cells can exhibit altered signaling responses.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability. Use cells with a low passage number to avoid issues related to genetic drift and altered receptor expression.
-
-
Inactive this compound: The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh stock solutions and dilutions for each experiment.
-
-
Suboptimal Forskolin Concentration: Since SSTR1 is a Gi-coupled receptor that inhibits adenylyl cyclase, a stimulant like forskolin is used to induce a measurable cAMP signal that can then be inhibited. The concentration of forskolin is critical.
-
Solution: Perform a forskolin dose-response curve to determine the EC80 concentration (the concentration that gives 80% of the maximal cAMP stimulation). Using the EC80 ensures a robust signal window for measuring inhibition.[1]
-
-
Insufficient Incubation Time: The incubation time with this compound may not be long enough to elicit a maximal response.
-
Solution: Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for observing the maximal inhibitory effect of this compound.[1]
-
Q2: I'm observing high variability between my replicate wells, leading to large error bars on my dose-response curve. What can I do to improve consistency?
A2: High variability often points to technical inconsistencies in the assay procedure.
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.
-
Solution: Ensure you have a homogeneous cell suspension by gently mixing before and during plating. Pay attention to pipetting technique to dispense equal cell numbers into each well.
-
-
Pipetting Errors: Inaccurate pipetting of this compound dilutions, forskolin, or detection reagents will lead to inconsistent results.
-
Solution: Use calibrated pipettes and practice consistent pipetting technique. For multi-well plates, consider using a multichannel pipette for simultaneous additions.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can alter reagent concentrations.
-
Solution: To minimize edge effects, consider not using the outer wells of the plate for experimental data. Instead, fill them with sterile water or PBS to maintain humidity.
-
-
Incomplete Reagent Mixing: Failure to thoroughly mix reagents upon addition to the wells can result in localized concentration differences.
-
Solution: After adding reagents, gently mix the contents of the wells, for example, by using a plate shaker at a low speed for a short duration.
-
Q3: The slope of my this compound dose-response curve is very shallow. What does this indicate?
A3: A shallow Hill slope can suggest several possibilities.
-
Positive Cooperativity: While less common for monomeric GPCRs, a shallow slope can indicate complex binding kinetics.
-
Compound Instability or Solubility Issues: At higher concentrations, this compound might precipitate out of solution or degrade over the course of the experiment, leading to a less-than-expected response.
-
Solution: Visually inspect your highest concentration wells for any signs of precipitation. Ensure your assay buffer is compatible with the solubility of this compound.
-
-
Off-Target Effects: At higher concentrations, this compound could be interacting with other cellular components that counteract its primary inhibitory effect on SSTR1.
-
Solution: While this compound is reported to be selective for SSTR1, it's good practice to consult the literature for any known off-target activities. Consider using a lower concentration range if the shallow slope is only observed at the highest concentrations.
-
Q4: My dose-response curve plateaus before reaching 100% inhibition of the forskolin-stimulated cAMP signal. Why is this happening?
A4: An incomplete inhibitory response can be due to several factors.
-
Partial Agonism: this compound may be a partial agonist at the SSTR1 receptor, meaning it cannot elicit the full inhibitory response, even at saturating concentrations.
-
Presence of a Mixed Cell Population: If your cell line has heterogeneous expression of SSTR1, a subpopulation of cells may not respond to the agonist, leading to a partial overall response.
-
Basal Adenylyl Cyclase Activity: Some basal adenylyl cyclase activity may not be inhibitable by the Gi pathway, resulting in a non-zero cAMP level even at maximal SSTR1 activation.
-
Phosphodiesterase (PDE) Activity: If PDE inhibitors (like IBMX) are not used or are used at a suboptimal concentration, the degradation of cAMP can influence the shape of the dose-response curve.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Potency of this compound in Functional Assays
| Cell Line | Assay Type | Parameter | Value | Reference |
| Rat Embryonic Cortical Neurons | Forskolin-stimulated cAMP accumulation | EC50 | 7.0 x 10-10 M | [4] |
| CHO-K1 cells stably expressing SSTR1 | Not specified | Bmax | 1664 fmol/mg |
Table 2: this compound Selectivity Profile
| Receptor Subtype | Activity | Reference |
| SSTR1 | Potent Agonist | |
| SSTR2 | No significant effect on cAMP levels | |
| SSTR3 | No significant effect on cAMP levels | |
| SSTR4 | No significant effect on cAMP levels | |
| SSTR5 | Not specified |
Experimental Protocols
Detailed Methodology for this compound Dose-Response Curve Generation using a cAMP Assay
This protocol outlines the steps for determining the dose-response curve of this compound by measuring its inhibitory effect on forskolin-stimulated cAMP accumulation in a cell-based assay.
Materials:
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Cells expressing SSTR1 (e.g., CHO-K1-SSTR1, or a cell line with endogenous expression)
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Cell culture medium
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Phosphate-Buffered Saline (PBS)
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This compound
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Forskolin
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3-isobutyl-1-methylxanthine (IBMX)
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White, opaque 96- or 384-well plates
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Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with PBS and resuspend them in stimulation buffer (e.g., HBSS or serum-free medium) containing 0.5 mM IBMX.
-
Perform a cell count and adjust the cell density to the pre-optimized concentration.
-
-
Cell Seeding:
-
Dispense the cell suspension into a white, opaque 96- or 384-well plate at the optimized cell density.
-
-
This compound Serial Dilution:
-
Prepare a serial dilution of this compound in stimulation buffer. The concentration range should typically span at least 4-5 orders of magnitude around the expected EC50 (e.g., from 1 pM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound dilutions.
-
-
Compound Addition and Pre-incubation:
-
Add the diluted this compound or vehicle control to the corresponding wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the SSTR1 receptors.
-
-
Forskolin Stimulation:
-
Add forskolin to all wells (except for a negative control without forskolin) to a final concentration equivalent to its EC80 value.
-
-
Incubation:
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration (or the assay signal) as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and maximal inhibition.
-
Mandatory Visualization
Caption: SSTR1 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Dose-Response Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptor subtype 1 (sst(1)) regulates intracellular 3',5'-cyclic adenosine monophosphate accumulation in rat embryonic cortical neurons: evidence with L-797,591, an sst(1)-subtype-selective nonpeptidyl agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of L-797591
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the selective somatostatin receptor subtype 1 (SSTR1) agonist, L-797591.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), a G-protein coupled receptor (GPCR). Upon binding, it activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase activity. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating various cellular processes.
Q2: What are the common research applications of this compound?
A2: this compound is primarily used in in vitro studies to investigate the role of SSTR1 in various physiological and pathological processes. A notable application is in studying the regulation of hormone secretion, such as its ability to reduce GLP-1-induced insulin secretion in pancreatic islet cells.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and many organic solvents.
Q4: How should this compound be stored?
A4: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always refer to the supplier's certificate of analysis for specific storage recommendations.
Q5: Why am I observing variability in my experimental results between different batches of this compound?
A5: Batch-to-batch variability is a known challenge in the use of synthetic compounds. This can arise from minor differences in purity, the presence of isomers, or the content of residual solvents from the manufacturing process. It is crucial to perform in-house quality control for each new batch to ensure consistency in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency of this compound.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Ensure the compound has been stored correctly (solid at -20°C, stock solutions at -20°C or -80°C).
-
Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
Prepare fresh working solutions for each experiment from a recently thawed aliquot.
-
-
-
Possible Cause 2: Inaccurate Concentration of Stock Solution.
-
Troubleshooting Steps:
-
Verify the calculations used to prepare the stock solution.
-
If possible, confirm the concentration of the stock solution using an analytical method like HPLC-UV.
-
Ensure the compound was fully dissolved in the solvent. Gentle warming or vortexing may be necessary.
-
-
-
Possible Cause 3: Batch-to-Batch Variability.
-
Troubleshooting Steps:
-
Always purchase compounds from a reputable supplier that provides a detailed Certificate of Analysis (CofA) for each batch.
-
Perform a dose-response curve for each new batch to determine its EC50 or IC50 and compare it to previous batches.
-
Maintain a detailed record of the batch number, supplier, and experimental performance for each lot of the compound.
-
-
Issue 2: Poor solubility or precipitation of this compound in aqueous media.
-
Possible Cause 1: Low Aqueous Solubility.
-
Troubleshooting Steps:
-
This compound is sparingly soluble in aqueous solutions. The final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent effects on the cells.
-
Prepare intermediate dilutions of the DMSO stock solution in a suitable buffer before adding to the final assay medium.
-
Ensure the final concentration of this compound in the assay does not exceed its solubility limit in the aqueous medium.
-
-
-
Possible Cause 2: Interaction with Media Components.
-
Troubleshooting Steps:
-
Some components of cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration.
-
Consider performing initial experiments in a simpler, serum-free buffer to characterize the compound's activity before moving to more complex media.
-
-
Data Presentation: Tracking Batch-to-Batch Variability
To systematically manage batch-to-batch variability, researchers should maintain a comprehensive record of each lot of this compound.
Table 1: Example Certificate of Analysis (CofA) Summary for this compound
| Parameter | Batch A | Batch B |
| Supplier | Supplier X | Supplier Y |
| Lot Number | X-123 | Y-456 |
| Purity (by HPLC) | 99.5% | 98.9% |
| Molecular Weight | 607.83 g/mol | 607.83 g/mol |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Date of Receipt | 2025-01-15 | 2025-06-20 |
Table 2: Internal Quality Control and Performance Tracking of this compound Batches
| Parameter | Batch A | Batch B |
| Internal Lot ID | L797_A01 | L797_B01 |
| Date of First Use | 2025-01-20 | 2025-06-25 |
| Stock Solution Conc. | 10 mM in DMSO | 10 mM in DMSO |
| EC50 in cAMP Assay | 5.2 nM | 6.8 nM |
| Maximal Inhibition | 95% | 92% |
| Notes | Consistent results | Slightly lower potency observed |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out an appropriate amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to achieve a final concentration of 10 mM. For example, dissolve 6.08 mg of this compound (MW = 607.83 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in a suitable buffer or cell culture medium to achieve the desired final concentrations for your assay.
-
Ensure the final DMSO concentration in the assay wells is consistent across all conditions and does not exceed a level that affects cell viability or the assay readout (typically <0.5%).
-
Protocol 2: General Cell-Based cAMP Assay for SSTR1 Activation
This protocol provides a general workflow for measuring the inhibition of cAMP production following SSTR1 activation by this compound in a cell line endogenously or recombinantly expressing SSTR1.
-
Cell Seeding:
-
Plate cells expressing SSTR1 in a 96-well or 384-well plate at a density optimized for your cell line.
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator to allow for attachment.
-
-
Compound Treatment:
-
The next day, remove the culture medium.
-
Add fresh serum-free medium or a suitable assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of this compound to the wells.
-
Immediately add a known adenylyl cyclase activator (e.g., Forskolin) to all wells except the negative control.
-
Incubate for the desired period (e.g., 15-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable detection method, such as HTRF, ELISA, or a fluorescent biosensor.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Mandatory Visualizations
Caption: SSTR1 signaling pathway activated by this compound.
Caption: Workflow for a cell-based cAMP assay with this compound.
Caption: Troubleshooting logic for this compound potency issues.
References
Technical Support Center: Optimizing L-797591 Delivery in In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective somatostatin receptor subtype 1 (SSTR1) agonist, L-797591, in in vivo models.
Important Note for Researchers: Initial experimental designs may have been based on the incorrect classification of this compound as a farnesyltransferase inhibitor. It is crucial to underscore that this compound is a selective SSTR1 agonist .[1][2][3] This fundamental distinction in its mechanism of action is vital for accurate experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the somatostatin receptor subtype 1 (SSTR1), which is a G-protein coupled receptor (GPCR).[1][3] Upon binding, it activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can result in the downregulation of hormone secretion and cellular proliferation. This compound may also activate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Q2: What are the potential therapeutic applications of a selective SSTR1 agonist like this compound?
A2: Selective SSTR1 agonists are being investigated for a variety of therapeutic areas. Due to their ability to inhibit hormone secretion and cell proliferation, they are of interest in the treatment of neuroendocrine tumors (NETs). They have also shown potential in managing conditions like acromegaly by inhibiting growth hormone release. Additionally, research is exploring their utility in gastrointestinal and neurodegenerative disorders.
Q3: How does the activity of this compound differ from farnesyltransferase inhibitors?
A3: this compound and farnesyltransferase inhibitors have fundamentally different mechanisms of action. This compound targets a specific cell surface receptor (SSTR1) to initiate a signaling cascade. In contrast, farnesyltransferase inhibitors block the post-translational modification of proteins, including Ras, thereby interfering with their localization to the cell membrane and subsequent activity. The initial misclassification of this compound is important to correct to ensure appropriate experimental design.
Q4: What is the recommended storage condition for this compound?
A4: For another selective SSTR1 agonist peptide, CH-275, the recommended storage for a stock solution is -80°C for 6 months or -20°C for 1 month, kept sealed and away from moisture and light. It is advisable to follow the specific storage instructions provided by the supplier of your this compound compound.
Troubleshooting Guide for In Vivo Delivery of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility of this compound during formulation. | This compound, like many peptides, may have limited aqueous solubility. | - Consult the manufacturer's datasheet for solubility information.- Consider using a co-solvent system. For subcutaneous administration in mice, vehicles other than undiluted DMSO should be considered.- For poorly soluble compounds, formulation strategies such as the use of cyclodextrins or lipid-based formulations can be explored. |
| Inconsistent or lack of biological effect in vivo. | - Incorrect dosage: The administered dose may be too low to elicit a response.- Poor bioavailability: The formulation may not be optimal for absorption.- Rapid clearance: The peptide may be quickly metabolized and cleared from circulation.- Degradation of the compound: this compound may have degraded due to improper storage or handling. | - Perform a dose-response study to determine the optimal effective dose.- Optimize the formulation and administration route. Subcutaneous delivery is a common route for peptides and can provide sustained release.- Consider continuous infusion via an osmotic pump for sustained exposure, as has been done with other SSTR1 agonists like CH-275.- Ensure proper storage and handling of the this compound stock and working solutions. |
| Observed toxicity or adverse events in animal models. | - High dosage: The administered dose may be in the toxic range.- Vehicle toxicity: The vehicle used for formulation may be causing adverse effects.- Off-target effects: Although selective, high concentrations of this compound might interact with other receptors. | - Conduct a maximum tolerated dose (MTD) study.- Run a vehicle-only control group to assess any vehicle-related toxicity.- Evaluate the selectivity profile of this compound at the concentrations being used. |
| Difficulty in monitoring SSTR1 target engagement in vivo. | Lack of a direct and easily measurable biomarker for SSTR1 activation in vivo. | - Pharmacodynamic (PD) markers: Measure downstream effects of SSTR1 activation, such as changes in hormone levels (e.g., growth hormone, insulin) if relevant to the model.- Ex vivo analysis: At the end of the study, tissues can be harvested to measure downstream signaling molecules (e.g., p-ERK, cAMP levels) in the target tissue.- Advanced imaging techniques: For some targets, radiolabeled ligands can be used with imaging modalities like PET to assess target engagement non-invasively. |
Experimental Protocols
General Protocol for Subcutaneous Administration of a Peptide Agonist in Mice
This is a general guideline and should be adapted based on the specific characteristics of this compound and the experimental design.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS, or a specialized formulation vehicle)
-
Sterile syringes (0.3-1.0 mL)
-
Sterile needles (25-30 G)
-
70% ethanol or isopropanol wipes
-
Animal restrainer (optional)
Procedure:
-
Formulation Preparation:
-
Aseptically prepare the this compound solution in the chosen sterile vehicle to the desired concentration.
-
Ensure the final formulation is a clear solution. If precipitation occurs, the formulation needs to be optimized.
-
Warm the solution to room temperature before injection.
-
-
Animal Handling:
-
Gently restrain the mouse. This can be done manually or with a restraining device.
-
-
Injection Site Preparation:
-
Locate the injection site, typically the loose skin over the scruff of the neck or the flank.
-
Wipe the injection site with a 70% alcohol swab and allow it to dry.
-
-
Injection:
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears, withdraw the needle and choose a new site.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, pain, or adverse reactions at the injection site.
-
Quantitative Data for In Vivo Administration in Mice
Table 1: General Parameters for Common Injection Routes in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Needle Gauge | 27-30 G | 25-27 G | 25-30 G |
| Max. Injection Volume | 5 mL/kg (bolus) | 10 mL/kg | 5-10 mL/kg |
| Common Injection Site | Lateral tail vein | Lower abdominal quadrant | Scruff of the neck, flank |
| Absorption Rate | Rapid | Slower than IV | Slow, sustained |
Table 2: In Vivo Administration of a Selective SSTR1 Agonist (CH-275) in Mice
| Compound | Administration Method | Concentration/Dose | Duration | Animal Model | Observed Effects | Reference |
| CH-275 | Osmotic pump | 56 µM | 2 weeks | App knock-in mice | Decreased neprilysin/SRIF levels | |
| CH-275 | Direct injection into Lmol | Not specified | 4 months | AppNL-G-F mice | Increased neprilysin expression, reduced Aβ plaque load |
Visualizations
SSTR1 Signaling Pathway
Caption: SSTR1 signaling pathway activated by this compound.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study with this compound.
References
Validation & Comparative
A Comparative Analysis of the SSTR1-Selective Agonist L-797,591 and Endogenous Somatostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic, non-peptidic somatostatin receptor subtype 1 (SSTR1)-selective agonist, L-797,591, and the endogenous somatostatin peptides, SST-14 and SST-28. This document outlines their respective binding affinities, functional potencies, and underlying signaling mechanisms, supported by experimental data and detailed protocols to aid in research and development.
Introduction
Endogenous somatostatin (SST), existing predominantly as SST-14 and SST-28, is a natural cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretions, neurotransmission, and cell proliferation.[1][2] These effects are mediated through five distinct G-protein coupled receptor subtypes (SSTR1-5). While endogenous somatostatins bind to all five receptor subtypes with high affinity, their short plasma half-life limits their therapeutic utility.[1][2] L-797,591 is a synthetic, non-peptidic small molecule designed to be a selective agonist for the SSTR1 subtype, offering a tool to dissect the specific physiological roles of this receptor.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of L-797,591 and endogenous somatostatins for the human somatostatin receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of L-797,591 and Endogenous Somatostatins for Human SSTR Subtypes
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| L-797,591 | ~1.8 | >1000 | >1000 | >1000 | >1000 |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Somatostatin-28 | High Affinity | High Affinity | High Affinity | High Affinity | Higher Affinity than SST-14 |
Note: Specific Ki values for endogenous somatostatins can vary between studies but are consistently in the low nanomolar range for all subtypes.
Table 2: Comparative Functional Potency (EC50, nM) in cAMP Accumulation Assays
| Ligand | Receptor | Cell Type | Assay Condition | EC50 (nM) |
| L-797,591 | SSTR1 | Rat Embryonic Cortical Neurons | Forskolin-stimulated | 0.7 |
| Somatostatin-14 | SSTR1 | Rat Embryonic Cortical Neurons | Forskolin-stimulated | 0.8 |
Signaling Pathways
Upon activation by an agonist, somatostatin receptors couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism of action for both endogenous somatostatin and L-797,591 at their respective target receptors. Other downstream effects include the modulation of various ion channels and the activation of phosphotyrosine phosphatases and MAP kinase pathways.
Figure 1: Generalized somatostatin receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a ligand for a specific receptor subtype.
Figure 2: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human somatostatin receptor subtype of interest.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radiolabeled somatostatin analog (e.g., 125I-Tyr11-SST-14), and varying concentrations of the unlabeled competitor ligand (L-797,591 or endogenous somatostatin).
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of an unlabeled standard.
-
Incubate the plate at a controlled temperature for a specific duration to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each competitor concentration.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP.
Figure 3: Workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture:
-
Seed cells expressing the desired SSTR subtype into a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Add varying concentrations of the agonist (L-797,591 or endogenous somatostatin) to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to increase intracellular cAMP levels.
-
Incubate the plate at 37°C for a defined period.
-
-
cAMP Detection:
-
Lyse the cells to release the accumulated cAMP.
-
Quantify the intracellular cAMP concentration using a commercially available detection kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
Logical Relationship of Pharmacological Profiles
Figure 4: Pharmacological profiles of L-797,591 and endogenous somatostatin.
Conclusion
This comparative analysis highlights the distinct pharmacological profiles of the SSTR1-selective agonist L-797,591 and the non-selective endogenous somatostatins. While both potently inhibit cAMP accumulation through SSTR1, L-797,591's high selectivity makes it an invaluable tool for investigating the specific physiological and pathophysiological roles of this receptor subtype. In contrast, endogenous somatostatins exert broader effects by activating all five SSTRs. The provided experimental protocols offer a foundation for researchers to further characterize these and other somatostatin receptor ligands.
References
Assessing the Translational Relevance of L-797591 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical performance of L-797591, a selective somatostatin receptor subtype 1 (SSTR1) agonist, against other somatostatin analogs. The objective is to assess its translational relevance by examining available experimental data on its mechanism of action, in vitro efficacy, and in vivo performance in relevant preclinical models.
Executive Summary
This compound is a potent and selective agonist for the somatostatin receptor subtype 1 (SSTR1).[1][2] Preclinical data, although limited, suggests its potential in modulating cellular processes governed by SSTR1 signaling, such as hormone secretion.[1] This guide compares this compound with the well-established, non-selective somatostatin analogs octreotide and pasireotide, as well as other selective SSTR1 agonists like CH 275 and TT-232. While direct comparative studies are scarce, this document synthesizes available data to provide a framework for evaluating the potential of this compound in drug development.
Data Presentation: Comparative Efficacy of SSTR Agonists
The following tables summarize the available quantitative data for this compound and its comparators. It is crucial to note that the data is collated from various independent studies, and direct cross-comparison should be approached with caution due to differing experimental conditions.
Table 1: In Vitro Efficacy of SSTR Agonists
| Compound | Target(s) | Assay | Cell Line/System | Key Findings | Reference |
| This compound | SSTR1 | cAMP Inhibition | Rat Embryonic Cortical Neurons | EC50: 7.0 x 10-10 M (inhibition of forskolin-stimulated cAMP) | [2] |
| Insulin Secretion | RINm5F cells | 10 nM reduced GLP-1-induced insulin secretion | [1] | ||
| Octreotide | SSTR2 > SSTR3, SSTR5 | Cell Proliferation | SKOV3/DDP Ovarian Cancer | IC50 decreased with increasing concentrations (>1.25 µg/ml) | |
| Cell Cycle | AR42J Neuroendocrine Tumor | Decreased percentage of cells in S-phase by 53% | |||
| Pasireotide | SSTR5, SSTR2, SSTR1, SSTR3 | GH Secretion | Human Somatotroph Adenoma Cells | ~40-60% inhibition of GH secretion at 10 nM | |
| Cell Viability | H69 Lung Cancer | IC50: 35.4 µM | |||
| CH 275 | SSTR1 | Receptor Binding | Human SSTR1 | Ki: 52 nM | |
| cAMP Inhibition | Human SSTR1 | IC50: 30.9 nM | |||
| TT-232 | SSTR1, SSTR4 | Cell Proliferation | Various Human Tumor Cell Lines | Antiproliferative effect at 20-30 µg/mL |
Table 2: In Vivo Efficacy of SSTR Agonists
| Compound | Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| This compound | - | - | - | No data available | - |
| Octreotide | Nude Mice | Gastric Cancer (SGC-7901) | Not specified | 62.3% reduction in tumor weight | |
| Nude Mice | Pancreatic & Breast Cancer | 5 or 50 µg b.i.d. for 5 weeks | Mean tumor volume 48% of control (ZR-75-1 breast cancer) | ||
| Pasireotide | MENX Rats | Nonfunctioning Pituitary Tumors | Not specified | Significant tumor growth control superior to octreotide | |
| TT-232 | Mice | Colon 26 Carcinoma | 15-750 µg/kg/day, i.p. | 70% tumor growth inhibition at 750 µg/kg | |
| Mice | MXT Breast Carcinoma | Not specified | 71-75% tumor growth inhibition |
Signaling Pathways and Experimental Workflows
SSTR1 Signaling Pathway
Activation of SSTR1 by an agonist like this compound primarily couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This can influence various cellular processes, including hormone secretion and cell proliferation.
Figure 1: SSTR1 signaling pathway activated by this compound.
Experimental Workflow: In Vitro cAMP Inhibition Assay
A common method to assess the potency of an SSTR1 agonist is the cAMP inhibition assay. This workflow outlines the key steps involved.
Figure 2: Workflow for an in vitro cAMP inhibition assay.
Logical Relationship: Translational Relevance Assessment
The assessment of translational relevance involves a multi-faceted approach, integrating in vitro and in vivo data to predict clinical potential.
Figure 3: Key components for assessing translational relevance.
Experimental Protocols
cAMP Inhibition Assay (General Protocol)
-
Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human SSTR1) in appropriate media.
-
Cell Seeding: Seed cells into 96- or 384-well microplates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, comparators) and a positive control (e.g., somatostatin).
-
Assay:
-
Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds to the respective wells.
-
Add a cAMP-stimulating agent, such as forskolin, to all wells except the negative control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based assays) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and determine the EC50 value using a non-linear regression analysis.
Cell Proliferation (MTT) Assay (General Protocol)
-
Cell Seeding: Seed tumor cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Model (General Protocol)
-
Cell Preparation: Harvest cultured tumor cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a specific number of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compounds via the desired route (e.g., intraperitoneal, subcutaneous, or oral) at the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the mean tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion and Future Directions
This compound demonstrates high potency and selectivity for SSTR1 in vitro, as evidenced by its sub-nanomolar EC50 in cAMP inhibition assays. However, a significant gap exists in the publicly available data regarding its anti-proliferative effects and in vivo efficacy. To fully assess its translational relevance, further preclinical studies are warranted to:
-
Evaluate the anti-proliferative activity of this compound in a panel of cancer cell lines with varying SSTR1 expression levels.
-
Conduct in vivo studies in relevant animal models (e.g., neuroendocrine tumors, prostate cancer) to determine its anti-tumor efficacy, optimal dosing, and pharmacokinetic/pharmacodynamic profile.
-
Perform head-to-head comparison studies with existing somatostatin analogs under identical experimental conditions.
The existing data for established drugs like octreotide and pasireotide, and for the investigational SSTR1 agonist TT-232, provide a benchmark for the level of anti-tumor activity that could be expected from a clinically successful compound in this class. Future research on this compound should aim to generate a comparable dataset to enable a more definitive assessment of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin receptor subtype 1 (sst(1)) regulates intracellular 3',5'-cyclic adenosine monophosphate accumulation in rat embryonic cortical neurons: evidence with L-797,591, an sst(1)-subtype-selective nonpeptidyl agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling L-797591
Essential Safety and Handling Guide for L-797591
For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety protocols, operational procedures, and disposal plans for this compound, a selective somatostatin receptor subtype 1 (SSTR1) agonist.
Compound Identification and Properties
A clear understanding of the compound's properties is the first step in safe handling.
| Identifier | Value |
| Product Name | L-797,591 |
| CAS Number | 217480-24-5 |
| Molecular Formula | C₃₈H₄₉N₅O₂ |
| Molecular Weight | 607.83 g/mol |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust is generated. | Minimizes inhalation of the compound. |
Operational Handling and Storage
Adherence to proper operational procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Refer to the Certificate of Analysis for specific storage temperature recommendations.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. |
| Skin Contact | Wash off immediately with soap and plenty of water. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal of this compound:
-
Dispose of this material and its container at a hazardous or special waste collection point.
-
Disposal should be in accordance with local, state, and federal regulations.
Disposal of Contaminated Packaging:
-
Empty containers should be taken to an approved waste handling site for recycling or disposal.
-
Do not re-use empty containers.
Visualizing Laboratory Workflow and Safety
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operating procedure and the necessary safety precautions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
